2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid
Overview
Description
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO4S. This compound is notable for its unique combination of bromine, chlorine, fluorine, and sulfonyl functional groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Chlorosulfonylation: The chlorosulfonyl group is added by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions to avoid overreaction or decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), cesium fluoride (CsF), dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine (Br2), iron(III) bromide (FeBr3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile or electrophile used.
Reduction Products: Sulfonamides, thiols.
Oxidation Products: Higher carboxylic acids or benzoic acid derivatives.
Scientific Research Applications
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is used in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biology and Medicine: It is investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid depends on its specific application. In chemical reactions, the compound’s functional groups (bromine, chlorine, fluorine, and sulfonyl) interact with reagents to form new bonds and structures. In biological systems, if used as a precursor for active compounds, the resulting molecules may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Lacks the fluorine and sulfonyl groups, making it less versatile in certain chemical syntheses.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of bromine and chlorosulfonyl groups, leading to different reactivity and applications.
5-Chlorosulfonyl-2-methylbenzoic acid: Has a methyl group instead of bromine and fluorine, affecting its chemical properties and uses.
Uniqueness
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid is unique due to its combination of bromine, chlorine, fluorine, and sulfonyl groups, which provide a wide range of reactivity and potential applications. This makes it a valuable compound in synthetic chemistry and materials science, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOMCAJOHOJKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926195-99-5 | |
Record name | 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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